DMCM hydrochloride

説明

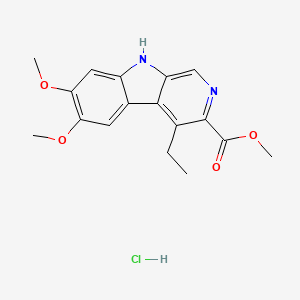

Structure

3D Structure of Parent

特性

IUPAC Name |

methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4.ClH/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4;/h6-8,19H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCRBVQGMZUJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-00-1 | |

| Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Anxiogenic Properties of DMCM Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride is a potent inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. Unlike benzodiazepine agonists which enhance GABAergic inhibition and produce anxiolytic effects, DMCM reduces GABAergic neurotransmission, leading to profound anxiogenic, proconvulsant, and stimulant effects. This technical guide provides an in-depth overview of the anxiogenic effects of DMCM hydrochloride, consolidating key quantitative data, detailing experimental methodologies, and illustrating the underlying neurobiological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Core Mechanism of Action: Inverse Agonism at the GABAA Receptor

DMCM exerts its primary pharmacological effects by binding to the benzodiazepine site on the GABAA receptor complex. As an inverse agonist, DMCM binding stabilizes the receptor in a conformation that reduces the efficacy of GABA to open the associated chloride ion channel. This attenuation of GABA-mediated inhibition leads to a state of neuronal hyperexcitability, which manifests behaviorally as anxiety and, at higher doses, seizures.[1]

Electrophysiological studies have quantified this effect. In Xenopus laevis oocytes expressing wild-type α1β2γ2 GABAA receptors, the application of 1 µM DMCM significantly shifts the GABA dose-response curve to the right, increasing the GABA EC50 (the concentration of GABA required to elicit a half-maximal response) from 41.0 µM to 118.3 µM.[2][3] This demonstrates a substantial reduction in the receptor's sensitivity to its endogenous ligand, GABA.

Signaling Pathway of this compound

References

- 1. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of benzodiazepines on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of benzodiazepines on GABAA receptors - ProQuest [proquest.com]

DMCM Hydrochloride: A Technical Guide for the Investigation of Epileptogenesis and Anticonvulsant Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The development of effective therapeutic interventions hinges on a deep understanding of the underlying pathophysiology of seizure generation and propagation. Chemoconvulsants play a pivotal role in modeling epileptic seizures in preclinical research, providing a platform to investigate disease mechanisms and screen novel anticonvulsant compounds. Among these, Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride has emerged as a potent and valuable tool.

This technical guide provides an in-depth overview of DMCM hydrochloride for the study of epilepsy. It details its mechanism of action as a negative allosteric modulator of the GABA-A receptor, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for its use in rodent models. Furthermore, this guide includes mandatory visualizations of the relevant signaling pathways and experimental workflows to facilitate a clear understanding of its application in epilepsy research.

Introduction to this compound

This compound is a beta-carboline derivative that acts as a potent negative allosteric modulator of benzodiazepine-sensitive GABA-A receptors.[1][2] Unlike benzodiazepines, which enhance the inhibitory effects of GABA, DMCM reduces GABAergic neurotransmission by decreasing the frequency of chloride channel openings.[2] This reduction in inhibition leads to neuronal hyperexcitability and the induction of seizures, making DMCM a reliable proconvulsant for creating animal models of epilepsy.[1][2] Its particular efficacy in evoking forebrain seizures makes it a valuable model for studying temporal lobe epilepsy.[1]

Mechanism of Action: Targeting the GABA-A Receptor

The primary mechanism of action of this compound is its interaction with the benzodiazepine binding site on the GABA-A receptor complex. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and its binding to the GABA-A receptor leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[2]

DMCM acts as an "inverse agonist" at this site. Instead of enhancing the effect of GABA like a traditional agonist (e.g., diazepam), it reduces the receptor's response to GABA. This negative allosteric modulation decreases the influx of chloride ions, leading to a state of disinhibition and increased neuronal firing, which can manifest as seizures.[2] The proconvulsant effect of DMCM is contingent on the hyperpolarizing nature of GABA signaling, which is characteristic of the mature brain.[1]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from studies utilizing this compound to induce seizures in rodents.

Table 1: Binding Affinities (Ki) of DMCM for Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | 10 |

| α2β3γ2 | 13 |

| α3β3γ2 | 7.5 |

| α5β3γ2 | 2.2 |

Table 2: Convulsant Doses (CD50) of DMCM in Rats at Different Postnatal Ages

| Age | Seizure Type | CD50 (mg/kg) |

| P7 | Myoclonic | 0.18[1] |

| Complex Partial | 0.42[1] | |

| Tonic-Clonic | 1.29[1] | |

| P10 | Myoclonic | 0.11[1] |

| Complex Partial | 0.22[1] | |

| Tonic-Clonic | 0.43[1] | |

| P13 | Myoclonic | 0.09[1] |

| Complex Partial | 0.16[1] | |

| Tonic-Clonic | 0.31[1] | |

| P14 | Myoclonic | 0.13[1] |

| Complex Partial | 0.21[1] | |

| Tonic-Clonic | 0.30[1] | |

| P21 | Myoclonic | 0.37[1] |

| Complex Partial | 0.81[1] | |

| Tonic-Clonic | 1.62[1] | |

| Adult | Myoclonic | 0.26[1] |

| Complex Partial | 0.52[1] | |

| Tonic-Clonic | 1.87[1] |

CD50: The dose required to produce a convulsive effect in 50% of the test population. P: Postnatal day.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in inducing seizures in rats for research purposes.

Preparation of this compound Solution

Materials:

-

This compound powder

-

Sterile water for injection or sterile 0.9% saline

-

Dimethyl sulfoxide (DMSO) (optional, if solubility issues arise)

-

Sterile vials

-

Vortex mixer

-

Ultrasonic bath (recommended)

-

Sterile filters (0.22 µm)

Procedure:

-

Determine the desired concentration. Based on the target dose (mg/kg) and the injection volume (typically 1-2 ml/kg for intraperitoneal injection in rats), calculate the required concentration of the this compound solution.

-

Solubilization:

-

Primary Method (Aqueous Solution): this compound is soluble in water up to 100 mM. Weigh the required amount of this compound powder and add it to a sterile vial. Add the calculated volume of sterile water or saline.

-

Alternative Method (with DMSO): If higher concentrations are needed or if precipitation occurs, a small amount of DMSO can be used as a co-solvent. This compound is soluble in DMSO up to 20 mM. First, dissolve the this compound in a minimal amount of DMSO, and then bring it to the final volume with sterile saline. The final concentration of DMSO should be kept as low as possible (ideally below 10%) to avoid potential vehicle effects.

-

-

Mixing: Vigorously vortex the solution until the powder is completely dissolved.

-

Sonication: To ensure complete dissolution, especially for higher concentrations, place the vial in an ultrasonic bath for 10-15 minutes.

-

Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

-

Storage: The prepared solution should be used fresh. If short-term storage is necessary, it should be kept at 4°C and protected from light.

Induction of Seizures via Intraperitoneal (IP) Injection

Materials:

-

Prepared this compound solution

-

Appropriately sized sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)

-

Adult male Wistar or Sprague-Dawley rats

-

Animal scale

-

Observation chamber (a clear plexiglass arena)

-

Video recording equipment

Procedure:

-

Animal Acclimation: Allow the rats to acclimate to the experimental room for at least 1 hour before the procedure.

-

Dose Calculation: Weigh each rat accurately and calculate the precise volume of the this compound solution to be injected based on the desired dose (mg/kg).

-

Injection:

-

Gently restrain the rat.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

-

Insert the needle at a 15-30 degree angle and aspirate to ensure that the needle has not entered a blood vessel or organ.

-

Inject the solution smoothly.

-

-

Observation: Immediately after injection, place the rat in the observation chamber and start video recording. Observe the animal continuously for at least 60 minutes for the onset, duration, and severity of seizures.

Behavioral Scoring of Seizures (Modified Racine Scale)

The following scale can be used to score the severity of DMCM-induced seizures. Observers should be trained to reliably identify each stage.

Seizure Stages:

-

Stage 0: No behavioral changes.

-

Stage 1: Mouth and facial movements (e.g., chewing, jaw clonus).

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling (loss of postural control) with generalized tonic-clonic seizures.

Data to Collect:

-

Latency to the first sign of seizure (any stage).

-

Latency to the onset of each seizure stage.

-

Duration of each seizure stage.

-

Maximum seizure stage reached.

Electroencephalogram (EEG) Recording

For more detailed neurophysiological analysis, EEG recordings can be performed. This requires surgical implantation of electrodes prior to the DMCM administration.

Procedure Outline:

-

Electrode Implantation Surgery:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Secure the rat in a stereotaxic frame.

-

Surgically expose the skull and implant stainless steel screw electrodes over the brain regions of interest (e.g., cortex, hippocampus). A reference and a ground electrode should also be implanted.

-

Secure the electrodes and a head-mounted pedestal with dental acrylic.

-

Allow the animal to recover from surgery for at least one week.

-

-

EEG Recording:

-

Connect the animal to the EEG recording system via a flexible cable to allow for free movement.

-

Record baseline EEG activity for at least 30 minutes before DMCM injection.

-

Administer this compound as described in section 4.2.

-

Record the EEG continuously for at least 60 minutes post-injection, synchronized with video recording for behavioral correlation.

-

-

EEG Analysis: Analyze the EEG data for epileptiform activity, such as spikes, sharp waves, and seizure-like discharges, and correlate these with the observed behavioral seizures.

Ethical Considerations and Humane Endpoints

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Key considerations include:

-

Minimizing Pain and Distress: The number of animals used should be minimized, and procedures should be refined to reduce any potential pain or distress.

-

Humane Endpoints: Clear humane endpoints should be established before the start of the experiment. These may include:

-

Prolonged, uncontrolled seizures (status epilepticus) that do not resolve.

-

Significant weight loss (>20% of baseline).

-

Inability to ambulate or access food and water.

-

Other signs of severe distress.

-

Animals reaching a humane endpoint must be euthanized promptly.

-

Conclusion

This compound is a valuable pharmacological tool for researchers in the field of epilepsy. Its well-characterized mechanism of action as a negative allosteric modulator of GABA-A receptors allows for the reliable induction of seizures in animal models, providing a robust platform for investigating the neurobiology of epilepsy and for the preclinical screening of potential anticonvulsant therapies. By following the detailed protocols and considering the ethical guidelines outlined in this technical guide, researchers can effectively and responsibly utilize DMCM to advance our understanding of epilepsy and contribute to the development of new treatments.

References

The Benzodiazepine Inverse Agonist DMCM Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride (DMCM hydrochloride) is a potent and non-selective inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, DMCM reduces GABA-ergic neurotransmission, leading to proconvulsant, anxiogenic, and other centrally-mediated effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding and in vivo data, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers utilizing DMCM in neuroscience and drug development.

Introduction

The GABA-A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its function is allosterically modulated by a variety of ligands, including benzodiazepines. These ligands can be classified based on their effect on the receptor's response to GABA: agonists enhance the GABAergic response, antagonists have no intrinsic activity but block the effects of other ligands, and inverse agonists reduce the GABAergic response.[2]

This compound falls into the category of a full inverse agonist.[3] By binding to the benzodiazepine site on the GABA-A receptor, it induces a conformational change that decreases the efficiency of GABA-mediated chloride channel opening.[2] This reduction in inhibitory signaling leads to a state of neuronal hyperexcitability, manifesting as anxiety, seizures, and other physiological and behavioral effects. These properties make DMCM a valuable pharmacological tool for studying the role of the GABA-A receptor in various neurological and psychiatric conditions and for screening potential anxiolytic and anticonvulsant compounds.[4]

Mechanism of Action

This compound exerts its effects by allosterically modulating the GABA-A receptor. The binding of GABA to its receptor normally triggers the opening of an integrated chloride (Cl⁻) channel, leading to an influx of Cl⁻ ions and hyperpolarization of the neuronal membrane, which is an inhibitory signal.[5] Benzodiazepine agonists enhance this effect by increasing the frequency of channel opening.

In contrast, DMCM, as an inverse agonist, binds to the benzodiazepine site and stabilizes the receptor in a conformation that is less responsive to GABA.[2] This results in a decreased frequency of chloride channel opening in the presence of GABA, thereby reducing the inhibitory postsynaptic current.[6] This diminished inhibitory signaling leads to an overall increase in neuronal excitability.

dot

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Binding Affinity of this compound

This table presents the inhibitor constant (Ki) values of DMCM for various human recombinant GABA-A receptor subtypes, indicating its binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| α1β3γ2 | 10 | [3] |

| α2β3γ2 | 13 | [3] |

| α3β3γ2 | 7.5 | [3] |

| α5β3γ2 | 2.2 | [3] |

Table 2: In Vivo Dose-Response Data for this compound

This table provides a summary of effective doses of DMCM for inducing specific behavioral or physiological effects in rodents.

| Species | Effect | Dose Range (mg/kg, i.p.) | Reference |

| Mouse | Anxiogenic (Elevated Plus Maze) | 0.5 - 1.5 | [7] |

| Rat | Prolonged Immobility (Forced Swim Test) | 1.0 | [8] |

| Rat | Seizure Induction (Limbic Motor Seizures) | 0.2 - 0.4 | [9] |

| Rat | Seizure Induction (Tonic-Clonic Seizures) | > 0.4 | [9] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted for determining the binding affinity of DMCM through competitive displacement of a radiolabeled ligand.

Objective: To determine the Ki of DMCM for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

[³H]-Ro 15-1788 (flumazenil) as the radioligand.

-

This compound.

-

Unlabeled Ro 15-1788 for non-specific binding determination.

-

Rat brain tissue (cortex or whole brain).

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh Homogenization Buffer and recentrifugation. Repeat this step three times to remove endogenous GABA.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of [³H]-Ro 15-1788 (typically at or below its Kd).

-

Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Assay Buffer to a final volume of 500 µL.

-

For non-specific binding, use a high concentration of unlabeled Ro 15-1788 (e.g., 1 µM).

-

-

Add the membrane preparation (approximately 100 µg of protein) to each tube.

-

Incubate at 4°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in Assay Buffer.

-

Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each DMCM concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the DMCM concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of DMCM that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot

Elevated Plus Maze (EPM) Test

This protocol outlines the procedure for assessing the anxiogenic effects of DMCM in rodents.

Objective: To measure anxiety-like behavior in rodents following DMCM administration.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Procedure:

-

Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) to the animals. A dose range of 0.5-1.5 mg/kg is typically used for mice.[7]

-

Allow a 30-minute pre-treatment period for the drug to take effect.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using a video camera for later analysis.

-

Between trials, clean the maze thoroughly to remove any olfactory cues.

Data Analysis:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

An anxiogenic effect is indicated by a significant decrease in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Forced Swim Test (FST)

This protocol is used to evaluate the effects of DMCM on behavioral despair.

Objective: To assess the effect of DMCM on immobility time in a stressful situation.

Apparatus: A transparent cylindrical container filled with water.

Procedure:

-

Administer this compound (e.g., 1.0 mg/kg, i.p. for rats) or vehicle.[8]

-

After a 30-minute pre-treatment period, gently place the animal into the water cylinder for a 6-minute session.

-

Record the session for subsequent scoring.

-

The primary behavior scored is immobility, defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

-

Typically, scoring is performed during the last 4 minutes of the 6-minute test.

Data Analysis:

-

Total duration of immobility.

-

An increase in immobility time is interpreted as a pro-depressive or anxiety-like effect.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to study the effect of DMCM on GABA-A receptor function.

Objective: To measure the effect of DMCM on GABA-evoked chloride currents.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired GABA-A receptor subtype.

-

Two-electrode voltage clamp setup.

-

GABA.

-

This compound.

Procedure:

-

Inject the Xenopus oocytes with the cRNA for the GABA-A receptor subunits and incubate for 2-4 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Perfuse the oocyte with a solution containing a specific concentration of GABA to elicit a baseline current.

-

Co-apply GABA and varying concentrations of DMCM to the oocyte.

-

Record the changes in the GABA-evoked current in the presence of DMCM.

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of DMCM.

-

Calculate the percentage inhibition of the GABA current by DMCM.

-

Construct a concentration-response curve to determine the IC₅₀ of DMCM for the specific GABA-A receptor subtype.

Assessment of DMCM-Induced Seizures

This protocol describes the observation and quantification of seizure activity induced by DMCM.

Objective: To determine the convulsive dose and characterize the seizure phenotype induced by DMCM.

Procedure:

-

Administer this compound (i.p.) to rodents at various doses (e.g., 0.2-1.0 mg/kg for rats).[9]

-

Immediately after injection, place the animal in an observation chamber.

-

Observe and score the seizure activity for a period of at least 30 minutes.

-

Seizure severity can be scored using a modified Racine scale, which includes stages from facial clonus to generalized tonic-clonic seizures with loss of posture.

Data Analysis:

-

Latency to the first seizure.

-

Duration of seizures.

-

Maximum seizure score reached.

-

Percentage of animals exhibiting each seizure stage at each dose.

-

Calculation of the convulsive dose 50 (CD₅₀).

Signaling and Experimental Logic

The following diagram illustrates the logical flow of how DMCM's interaction with the GABA-A receptor leads to observable in vivo effects, and the experimental assays used to measure these outcomes.

dot

Conclusion

This compound is a powerful research tool for investigating the role of the GABA-A receptor in health and disease. Its properties as a benzodiazepine inverse agonist allow for the controlled reduction of GABAergic inhibition, providing a model for studying conditions of neuronal hyperexcitability such as anxiety and epilepsy. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers to effectively design, execute, and interpret studies involving this compound. A thorough understanding of its mechanism of action and its effects in various experimental paradigms is crucial for advancing our knowledge of GABAergic modulation and for the development of novel therapeutics targeting the GABA-A receptor.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 3. This compound | GABA Receptor | TargetMol [targetmol.com]

- 4. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Behavioral differences in an elevated plus-maze: correlation between anxiety and decreased number of GABA and benzodiazepine receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of anxiogenic drugs in rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neurochemical Effects of DMCM Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurochemical effects of Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride (DMCM hydrochloride), a potent inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes key findings on its mechanism of action, binding affinity, and in vivo effects, offering a foundational resource for professionals in neuroscience research and drug development.

Core Mechanism of Action

This compound exerts its effects by acting as a negative allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike benzodiazepine agonists which enhance the effect of GABA, DMCM binds to the benzodiazepine site and reduces the receptor's activity.[2][3] This inverse agonism leads to a decreased influx of chloride ions through the receptor's channel, resulting in reduced neuronal inhibition and a state of increased neuronal excitability.[3] This fundamental action underlies the compound's characteristic proconvulsant and anxiogenic properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interaction with the GABA-A receptor.

Table 1: Binding Affinity of this compound for Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | 10 |

| α2β3γ2 | 13 |

| α3β3γ2 | 7.5 |

| α5β3γ2 | 2.2 |

Data sourced from publicly available information.

Table 2: In Vivo Seizure Induction Doses in Rodents

| Species | Route of Administration | Seizure Type | Effective Dose Range (mg/kg) |

| Mice | Intraperitoneal (i.p.) | Clonic Seizures | 0.048 mmol/kg (approx. 16.8 mg/kg) |

| Rats (Adult) | Intraperitoneal (i.p.) | Limbic Motor Seizures | 1 |

| Rats (Neonatal) | Intraperitoneal (i.p.) | Limbic Motor Seizures | 0.2 - 0.4 |

Note: Effective doses can vary significantly based on the animal's age, strain, and the specific experimental conditions.[4][5]

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key experimental approaches used to characterize the neurochemical effects of this compound. These protocols are representative and may require optimization for specific experimental contexts.

Radioligand Binding Assay for GABA-A Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor in rodent brain tissue.

Materials:

-

Rodent brain tissue (e.g., cortex, hippocampus)

-

[³H]-Flunitrazepam (radioligand)

-

This compound (unlabeled competitor)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize brain tissue in 20 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

100 µL of the membrane preparation

-

50 µL of [³H]-Flunitrazepam (at a final concentration close to its Kd)

-

50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M)

-

-

For total binding, add 50 µL of binding buffer instead of DMCM.

-

For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled benzodiazepine agonist (e.g., 10 µM Diazepam).

-

Incubate the plate at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of DMCM that inhibits 50% of specific [³H]-Flunitrazepam binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the procedure for measuring the effect of this compound on GABA-evoked currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes expressing GABA-A receptors).

Materials:

-

Cultured neurons or transfected cells

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

-

GABA stock solution

-

This compound stock solution

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips suitable for microscopy and electrophysiological recording.

-

Allow cells to adhere and grow to an appropriate confluency.

-

-

Recording Setup:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Mount the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell membrane potential at -60 mV.

-

Establish a stable baseline recording.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) to establish a control response.

-

After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the resulting currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of DMCM.

-

Express the current in the presence of DMCM as a percentage of the control GABA response.

-

Plot the percentage of inhibition against the logarithm of the DMCM concentration to generate a concentration-response curve and determine the IC50 value.

-

In Vivo Seizure Induction and Monitoring

This protocol outlines a method for inducing and monitoring seizures in rodents following the administration of this compound.

Materials:

-

Adult male mice or rats

-

This compound solution (dissolved in a vehicle such as saline with a small amount of acid, pH adjusted)

-

Observation chambers

-

Video recording equipment

-

Behavioral scoring system (e.g., a modified Racine scale)

Procedure:

-

Animal Preparation and Acclimation:

-

Acclimate the animals to the testing room and observation chambers for at least 30 minutes prior to injection.

-

-

Drug Administration:

-

Administer this compound via intraperitoneal (i.p.) injection at a pre-determined dose.[4] A dose-response study is recommended to establish the convulsive threshold in the specific animal strain and laboratory conditions.

-

-

Behavioral Observation and Scoring:

-

Immediately after injection, place the animal in the observation chamber and begin video recording.

-

Observe the animal continuously for at least 30 minutes for the onset and severity of seizure activity.

-

Score the seizure behavior at regular intervals (e.g., every 5 minutes) using a standardized scale. A modified Racine scale for chemically induced seizures may include the following stages:

-

Stage 1: Mouth and facial movements

-

Stage 2: Head nodding

-

Stage 3: Forelimb clonus

-

Stage 4: Rearing with forelimb clonus

-

Stage 5: Rearing and falling (loss of postural control) with generalized tonic-clonic seizures

-

-

Record the latency to the first seizure and the maximum seizure stage reached for each animal.

-

-

Data Analysis:

-

Analyze the latency to seizure onset, the duration of seizures, and the maximum seizure score.

-

Compare these parameters across different dose groups to characterize the proconvulsant activity of DMCM.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the neurochemical investigation of this compound.

Caption: Mechanism of action of this compound at the GABA-A receptor.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Workflow for in vivo seizure induction and monitoring.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the GABA-A receptor system in various physiological and pathological processes. Its potent inverse agonist activity provides a means to probe the consequences of reduced GABAergic inhibition, offering insights into the mechanisms of anxiety, epilepsy, and other neurological disorders. The experimental protocols and data presented in this guide serve as a foundational resource for researchers aiming to further elucidate the complex neurochemical effects of this compound. Further research is warranted to establish a more comprehensive profile of its pharmacokinetics and functional effects at the cellular level.

References

- 1. researchgate.net [researchgate.net]

- 2. pmda.go.jp [pmda.go.jp]

- 3. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of DMCM Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride (DMCM hydrochloride) is a potent inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DMCM, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics targeting the central nervous system. Through a comprehensive review of existing literature, this document outlines the key structural features of the DMCM molecule that govern its affinity and efficacy at the GABA-A receptor, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Mechanism of Action: Negative Allosteric Modulation of the GABA-A Receptor

DMCM exerts its pharmacological effects by acting as a negative allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike agonists which enhance the effect of GABA, DMCM binds to the benzodiazepine site located at the interface of the α and γ subunits of the receptor and reduces the ability of GABA to open the chloride ion channel.[3][4] This reduction in chloride influx leads to a decrease in neuronal inhibition, resulting in the characteristic anxiogenic and convulsant effects observed with DMCM administration.[1][2]

Signaling Pathway of DMCM at the GABA-A Receptor

Caption: DMCM binds to the benzodiazepine site on the GABA-A receptor, negatively modulating GABA's effect.

Structure-Activity Relationship (SAR) of DMCM and its Analogs

The affinity and intrinsic activity of β-carbolines, including DMCM, at the benzodiazepine binding site are highly dependent on the nature and position of substituents on the tricyclic ring system. The following table summarizes key SAR findings for modifications at various positions of the β-carboline scaffold.

| Position | Modification | Effect on Affinity/Activity | Reference(s) |

| C3 | Ester (e.g., methyl ester in DMCM) | Generally required for high affinity. The size and nature of the ester can influence efficacy (inverse agonist, antagonist, or agonist). | [3] |

| Amide | Can maintain high affinity. N-alkylation of the amide can modulate activity. | [1] | |

| Ketone | Can result in compounds with inverse agonist properties. | [3] | |

| C4 | Small alkyl (e.g., ethyl in DMCM) | Generally enhances inverse agonist activity and affinity. | [1] |

| Methoxymethyl | Can lead to antagonist or partial agonist properties. | [1] | |

| C6, C7 | Methoxy groups (as in DMCM) | Contribute to high affinity and inverse agonist efficacy. | [1] |

| Other alkoxy groups | Can modulate affinity and efficacy. | [1] | |

| N9 | Unsubstituted (NH) | Generally preferred for inverse agonist activity. | [5] |

| Alkylation | Can decrease affinity and alter the activity profile. | [5] |

Quantitative Data on this compound Activity

The following tables present quantitative data on the binding affinity of this compound for various GABA-A receptor subtypes.

Table 1: Binding Affinities (Ki) of DMCM for Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | 10 |

| α2β3γ2 | 13 |

| α3β3γ2 | 7.5 |

| α5β3γ2 | 2.2 |

Data sourced from commercially available information.

Table 2: Dissociation Constants (Kd) of [3H]DMCM Binding in Rat Brain Regions

| Brain Region | High-Affinity Site Kd (nM) | Low-Affinity Site Kd (nM) |

| Hippocampus | 0.5 - 0.8 | 3 - 6 |

| Cortex | 0.5 - 0.8 | 3 - 6 |

Data from radioligand binding studies.

Experimental Protocols

Radioligand Binding Assay for DMCM Analogs

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor using [3H]flunitrazepam as the radioligand.

Materials:

-

Rat cortical membranes (prepared as a source of GABA-A receptors)

-

[3H]flunitrazepam (specific activity ~80 Ci/mmol)

-

This compound (or other test compounds)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: Diazepam (10 µM)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of 10 µM Diazepam (for non-specific binding) or 50 µL of test compound at various concentrations.

-

50 µL of [3H]flunitrazepam (final concentration ~1 nM).

-

100 µL of the prepared rat cortical membrane suspension (final protein concentration ~100 µ g/well ).

-

-

Incubation: Incubate the plate at 4°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for SAR Study

Caption: A typical workflow for a structure-activity relationship (SAR) study of GABA-A receptor modulators.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional effects of DMCM on GABA-A receptors in cultured neurons.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing GABA-A receptors.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.

-

GABA

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass pipettes (3-5 MΩ resistance)

Procedure:

-

Cell Preparation: Plate neurons on coverslips and culture for 7-14 days.

-

Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with external solution at a rate of 1-2 mL/min.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Approach a neuron with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ). Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

-

Voltage Clamp: Clamp the membrane potential at -60 mV.

-

GABA Application: Apply GABA (e.g., 1-10 µM) to the neuron using a rapid application system to elicit a baseline GABA-A receptor-mediated current.

-

DMCM Application: Co-apply DMCM (at various concentrations) with GABA to determine its effect on the GABA-evoked current.

-

Data Acquisition and Analysis: Record the currents using a patch-clamp amplifier and appropriate software. Measure the peak amplitude of the GABA-evoked currents in the absence and presence of DMCM. Calculate the percentage inhibition of the GABA response by DMCM at each concentration to determine its IC50 value.

Conclusion

The structure-activity relationship of this compound is well-defined, with specific substitutions on the β-carboline ring system dictating its high affinity and inverse agonist activity at the benzodiazepine site of the GABA-A receptor. The ethyl group at C4 and the methoxy groups at C6 and C7 are crucial for its potent effects. The experimental protocols provided herein offer a framework for the continued exploration of the SAR of novel β-carboline derivatives. A thorough understanding of these relationships is paramount for the rational design of new chemical entities with tailored pharmacological profiles, potentially leading to the development of novel therapeutics for a range of neurological and psychiatric disorders. The visualization of the signaling pathway and experimental workflow further aids in conceptualizing the complex interplay between chemical structure and biological function.

References

- 1. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. Design and Syntheses of Potential Drugs Based on GABA(A) Receptor Pharmacophores [vtechworks.lib.vt.edu]

- 5. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]

The Historical Trajectory of DMCM Hydrochloride: A Foundational Tool in Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride stands as a pivotal molecule in the history of neuroscience. Its discovery and subsequent characterization as a potent benzodiazepine receptor inverse agonist revolutionized the understanding of the GABA-A receptor complex and its role in anxiety, epilepsy, and memory. This technical guide provides a comprehensive historical overview of DMCM's use in neuroscience research, detailing its mechanism of action, key experimental findings, and the methodologies that underpinned these discoveries.

Historical Context and Initial Discovery

DMCM emerged in the early 1980s from the chemical class of β-carbolines and was quickly identified as a compound with high affinity for the benzodiazepine binding site of the GABA-A receptor[1]. Initial studies revealed its potent convulsant properties in animal models, an effect opposite to the anticonvulsant and anxiolytic effects of classical benzodiazepines like diazepam[1]. This discovery was instrumental in solidifying the concept of "inverse agonism" at the benzodiazepine receptor, where a ligand binding to the receptor produces a functional response opposite to that of an agonist[2]. This finding suggested that the benzodiazepine receptor could allosterically modulate the GABA-A receptor's function in a bidirectional manner[2].

Mechanism of Action

DMCM exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Unlike benzodiazepine agonists which enhance the effect of GABA, DMCM reduces the GABA-activated chloride ion influx. This is achieved by decreasing the affinity of the receptor for GABA and reducing the frequency of channel opening, thereby attenuating GABAergic inhibition and leading to a state of neuronal hyperexcitability[3]. This mechanism of action underlies its observed proconvulsant, anxiogenic, and, under certain conditions, memory-enhancing effects.

Data Presentation: Quantitative Insights into DMCM's Profile

The following tables summarize key quantitative data from seminal studies on DMCM hydrochloride, providing a comparative overview of its binding affinity and in vivo efficacy.

| Binding Affinity of [3H]DMCM in Rat Brain Membranes | |

| Parameter | Value |

| High-affinity site (KD) | 0.5-0.8 nM |

| Low-affinity site (KD) | 3-6 nM |

| Source: Braestrup et al., 1983 |

| In Vivo Efficacy of DMCM in Rodent Models | |||

| Experimental Model | Species | Effective Dose Range | Observed Effect |

| Seizure Induction | Mice/Rats | 3 mg/kg (i.p.) | Convulsions |

| Fear-Induced Analgesia | Rats | 0.25-1.0 mg/kg | Suppression of pain response |

| Conditioned Taste Aversion | Rats | 0.55-0.6 mg/kg (i.p.) | Discriminative stimulus |

| Active Avoidance (Improvement) | Rats | 0.1 mg/kg (i.p.) | Promnesic effects |

| Forced Swim Test | Rats | 0.1 mg/kg (i.p.) | Antidepressant-like effects |

| Sources: Braestrup et al., 1983; Helmstetter et al., 1992; Mayo et al., 1994; Zbukvic et al., 2012 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments involving this compound. Due to the limited availability of the full-text of some older publications, these protocols are synthesized from available abstracts and general laboratory procedures.

Seizure Induction and Antagonist Studies

-

Objective: To characterize the convulsant effects of DMCM and identify potential antagonists.

-

Animal Model: Male and female mice and rats.

-

Methodology:

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

DMCM is dissolved in a suitable vehicle (e.g., saline with a few drops of Tween 80) for intraperitoneal (i.p.) injection.

-

A dose-response curve is established by administering various doses of DMCM (e.g., 1-10 mg/kg, i.p.) to different groups of animals.

-

Animals are observed for the onset, duration, and severity of seizures (e.g., clonic, tonic-clonic).

-

For antagonist studies, potential antagonists (e.g., diazepam, Ro 15-1788) are administered at various time points before the injection of a convulsant dose of DMCM.

-

The ability of the antagonist to prevent or delay the onset of seizures is recorded.

-

-

Data Analysis: The dose of DMCM required to induce seizures in 50% of the animals (CD50) is calculated. For antagonist studies, the dose of the antagonist required to protect 50% of the animals from DMCM-induced seizures (ED50) is determined.

Fear Conditioning and Analgesia

-

Objective: To investigate the role of DMCM in fear and fear-related responses like analgesia.

-

Animal Model: Male rats.

-

Methodology:

-

Conditioning Phase:

-

Rats are placed in a distinct conditioning chamber.

-

After a baseline period, an unconditional stimulus (US), a mild footshock, is delivered. In the context of this experiment, DMCM injection (0.25-1.0 mg/kg, i.p.) serves as the US to induce a state of fear.

-

The environmental cues of the chamber become the conditional stimulus (CS).

-

-

Testing Phase:

-

On a subsequent day, rats are returned to the conditioning chamber (the CS) without the administration of DMCM.

-

"Freezing" behavior (i.e., complete immobility except for respiration) is recorded as a measure of conditioned fear.

-

To assess analgesia, a formalin test can be performed where a dilute formalin solution is injected into the paw, and the time spent licking the paw is measured. A reduction in licking time indicates analgesia.

-

-

-

Data Analysis: The duration of freezing in the testing phase is compared between DMCM-treated and control groups. In the analgesia test, the paw licking time is compared.

Conditioned Taste Aversion

-

Objective: To determine if the internal state induced by DMCM can serve as a discriminative stimulus.

-

Animal Model: Male rats.

-

Methodology:

-

Acquisition Phase:

-

Water-deprived rats are given access to a novel-tasting solution (e.g., saccharin).

-

Immediately after drinking, one group of rats is injected with DMCM (0.55-0.6 mg/kg, i.p.), and a control group is injected with saline.

-

-

Testing Phase:

-

After a recovery period, rats are given a two-bottle choice between the novel-tasting solution and water.

-

-

-

Data Analysis: The preference for the novel-tasting solution is calculated (volume of novel solution consumed / total volume consumed). A lower preference score in the DMCM-treated group indicates a conditioned taste aversion.

Mandatory Visualizations

Signaling Pathway

Caption: GABA-A receptor modulation by agonists and inverse agonists.

Experimental Workflow: Fear Conditioning

Caption: Experimental workflow for DMCM-induced fear conditioning.

Conclusion

This compound has been an indispensable pharmacological tool in neuroscience. Its characterization as a benzodiazepine receptor inverse agonist provided profound insights into the allosteric modulation of the GABA-A receptor and its significance in regulating neuronal excitability. The historical research conducted with DMCM has laid a crucial foundation for our current understanding of anxiety disorders, epilepsy, and the neurobiological basis of memory. While newer, more subtype-selective ligands have since been developed, the foundational knowledge gained from studies with DMCM continues to inform and guide contemporary neuroscience research and drug development.

References

The Discovery and Initial Characterization of DMCM Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) hydrochloride is a potent ligand of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike classical benzodiazepines which are positive allosteric modulators, DMCM acts as a non-selective full inverse agonist.[2] This property makes it a valuable pharmacological tool for investigating the roles of the GABA-A receptor system in various physiological and pathological processes, including anxiety, convulsions, and memory.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, and initial characterization of DMCM hydrochloride, with a focus on its mechanism of action, binding affinity, and physiological effects. Detailed experimental protocols for its characterization are also provided.

Discovery and Synthesis

The discovery of β-carbolines as ligands for the benzodiazepine receptor emerged from the search for endogenous modulators of the GABA-A receptor. These compounds, including DMCM, were identified as potent agents that could induce effects opposite to those of benzodiazepines, leading to the concept of inverse agonism.[4]

The synthesis of this compound and other 3-substituted β-carbolines generally follows established chemical procedures. A common approach involves the Pictet-Spengler reaction, where a tryptamine derivative is condensed with an appropriate aldehyde or keto acid, followed by subsequent modification of the resulting β-carboline scaffold.[5]

Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel permeable to chloride ions (Cl⁻).[2][6] As an inverse agonist, DMCM reduces the constitutive activity of the GABA-A receptor. This leads to a decrease in the frequency of chloride channel opening, thereby reducing the influx of chloride ions into the neuron.[7][8] The consequence of this reduced chloride influx is a decrease in the hyperpolarizing inhibitory postsynaptic potential (IPSP), leading to increased neuronal excitability.[2][7] This mechanism is the basis for the convulsant and anxiogenic properties of DMCM.[1][3]

Figure 1. DMCM interaction with the GABA-A receptor.

Quantitative Data

The binding affinity and physiological effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of DMCM for Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | 10[2] |

| α2β3γ2 | 13[2] |

| α3β3γ2 | 7.5[2] |

| α5β3γ2 | 2.2[2] |

Table 2: In Vivo Effects of DMCM in Rodent Models

| Animal Model | Test | Dose Range | Observed Effect |

| Mice | Convulsions | 3 mg/kg (i.p.) | Induction of clonic seizures |

| Rats | Elevated Plus-Maze | 0.3-1.0 mg/kg (i.p.) | Anxiogenic-like effects |

| Mice | Forced Swim Test | 0.1 mg/kg (i.p.) | Decreased immobility time (antidepressant-like effect) |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for reproducible research. The following sections provide outlines for key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity of DMCM for the benzodiazepine receptor.

Figure 2. Radioligand binding assay workflow.

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in fresh buffer.[9]

-

Incubation: In assay tubes, combine the prepared membranes, a fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., [³H]-flumazenil), and varying concentrations of unlabeled this compound.[9] Incubate at a controlled temperature (e.g., 0-4°C) for a specific duration to reach equilibrium.[9]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[10]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.[10]

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of DMCM. Determine the IC₅₀ value (the concentration of DMCM that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the equilibrium dissociation constant (Ki) for DMCM using the Cheng-Prusoff equation.[11]

In Vivo Electrophysiology

This technique is used to measure the effects of DMCM on neuronal activity in the brains of living animals.

Methodology:

-

Animal Preparation: Anesthetize a rat and place it in a stereotaxic frame.[12] Perform surgery to expose the brain region of interest (e.g., the hippocampus).

-

Electrode Implantation: Slowly lower a recording microelectrode into the target brain region.[12]

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through a microinjection cannula.

-

Recording: Record the extracellular electrical activity of individual neurons (single-unit activity) or populations of neurons (local field potentials) before and after drug administration.[13]

-

Data Analysis: Analyze the recorded neuronal firing rates, patterns, and oscillatory activity to determine the effect of DMCM on neuronal excitability.[13]

Behavioral Assays

This test is used to assess anxiety-like behavior in rodents.

Methodology:

-

Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.[14]

-

Procedure: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).[15]

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[15]

-

Data Analysis: An anxiogenic effect of DMCM is indicated by a significant decrease in the time spent in and the number of entries into the open arms compared to a vehicle-treated control group.[16]

This test is used to assess behavioral despair, which can be relevant to the study of depression and antidepressant drug action.

Methodology:

-

Apparatus: A cylindrical container filled with water at a controlled temperature (e.g., 23-25°C).[17] The depth of the water should be sufficient to prevent the animal from touching the bottom with its tail or feet.[18]

-

Procedure: Place the mouse in the water cylinder for a 6-minute session.[17][19]

-

Data Collection: Record the animal's behavior, specifically the duration of immobility (floating without struggling).[17]

-

Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.[17]

Conclusion

This compound is a powerful research tool that has been instrumental in elucidating the role of the GABA-A receptor in the central nervous system. Its properties as a non-selective inverse agonist allow for the investigation of the consequences of reduced GABAergic inhibition. The experimental protocols described in this guide provide a framework for the continued characterization of DMCM and other modulators of the GABA-A receptor, contributing to a deeper understanding of neurological and psychiatric disorders and the development of novel therapeutic agents.

References

- 1. DMCM - Wikipedia [en.wikipedia.org]

- 2. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 3. An α5 GABAA Receptor Inverse Agonist, α5IA, Attenuates Amyloid Beta-Induced Neuronal Death in Mouse Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-Carbolin - DocCheck Flexikon [flexikon.doccheck.com]

- 5. sciforum.net [sciforum.net]

- 6. Biochemistry, Chloride Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 8. beta-Carboline gamma-aminobutyric acidA receptor inverse agonists modulate gamma-aminobutyric acid via the loreclezole binding site as well as the benzodiazepine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. nsolns.com [nsolns.com]

- 13. In vivo electrophysiology [bio-protocol.org]

- 14. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. animal.research.wvu.edu [animal.research.wvu.edu]

- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DMCM Hydrochloride-Induced Seizures in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate hydrochloride (DMCM hydrochloride) is a potent convulsant agent widely utilized in preclinical research to induce seizures in animal models, particularly in mice. As a negative allosteric modulator of the GABA-A receptor, DMCM effectively reduces GABAergic inhibition, leading to increased neuronal excitability and the manifestation of seizure activity. This model is valuable for studying the underlying mechanisms of epilepsy, identifying novel anticonvulsant drug candidates, and investigating the neurobiology of seizure disorders. These application notes provide a comprehensive overview of the experimental protocols for inducing seizures in mice using this compound, including detailed methodologies, data presentation, and a depiction of the relevant signaling pathway.

Mechanism of Action

This compound exerts its proconvulsant effects by acting as an inverse agonist at the benzodiazepine binding site of the GABA-A receptor.[1][2] Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, DMCM reduces the chloride ion influx through the GABA-A receptor channel.[1][2] This decrease in chloride conductance leads to neuronal depolarization, making the neuron more susceptible to firing action potentials and contributing to a state of hyperexcitability that can culminate in seizures.[1][2] The action of DMCM is also linked to the glutamatergic system, as studies have shown that NMDA receptor antagonists can increase the seizure threshold for DMCM, suggesting an interplay between the GABAergic and glutamatergic systems in the generation of DMCM-induced seizures.[3]

Signaling Pathway

The following diagram illustrates the signaling pathway involved in DMCM-induced neuronal hyperexcitability.

Caption: Signaling pathway of this compound at the postsynaptic neuron.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection for Seizure Induction and Observation

This protocol is suitable for observing the full spectrum of seizure behaviors and for screening the efficacy of potential anticonvulsant compounds.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl) or a suitable vehicle (e.g., saline with a small percentage of DMSO if solubility is an issue, though this compound is soluble in water).

-

Male or female mice (specify strain, age, and weight in your study design).

-

1 mL syringes with 25-27 gauge needles.

-

Observation chambers (e.g., clear Plexiglas arenas).

-

Video recording equipment.

-

Timer.

Procedure:

-

Animal Preparation:

-

Acclimate mice to the experimental room for at least 1 hour before the experiment.

-

Weigh each mouse to calculate the correct dose of this compound.

-

-

Drug Preparation:

-

Dissolve this compound in sterile saline to the desired concentration. A typical dose range for inducing clonic seizures is 1-3 mg/kg.

-

The injection volume should be consistent across all animals, typically 10 mL/kg of body weight.

-

-

DMCM Administration:

-

Administer the prepared DMCM solution via intraperitoneal (i.p.) injection.

-

Immediately after injection, place the mouse in the observation chamber.

-

-

Observation and Data Collection:

-

Start the timer immediately after injection.

-

Observe the mice continuously for a predefined period, typically 30 minutes.

-

Record the latency to the onset of the first seizure behavior.

-

Score the severity of the seizures using a modified Racine scale (see Table 1).

-

Record the duration of each seizure episode.

-

Video record the entire observation period for later review and verification of seizure scoring.

-

Protocol 2: Intravenous (i.v.) Infusion for Seizure Threshold Determination

This protocol is designed to determine the precise dose of DMCM required to elicit a seizure, which is a sensitive measure of seizure susceptibility.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Infusion pump

-

Catheters for tail vein cannulation

-

Restrainers for mice

-

Heating lamp to dilate the tail vein

Procedure:

-

Animal and Drug Preparation:

-

Prepare the DMCM solution in sterile saline at a known concentration (e.g., 0.1 mg/mL).

-

Acclimate and weigh the mice as described in Protocol 1.

-

-

Catheterization and Infusion Setup:

-

Gently restrain the mouse and dilate the tail vein using a heating lamp.

-

Insert the catheter into the lateral tail vein and secure it.

-

Connect the catheter to the infusion pump.

-

-

DMCM Infusion and Observation:

-

Start the infusion of the DMCM solution at a constant rate (e.g., 0.1 mL/min).

-

Observe the mouse for the onset of a specific seizure endpoint, typically the first myoclonic twitch or a generalized clonic seizure.

-

Stop the infusion immediately upon observing the seizure endpoint.

-

-

Data Calculation:

-

Record the time to the seizure endpoint.

-

Calculate the seizure threshold dose using the following formula: Threshold (mg/kg) = (Infusion Rate (mL/min) x Infusion Duration (min) x Concentration (mg/mL)) / Mouse Weight (kg)

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Modified Racine Scale for Scoring DMCM-Induced Seizures in Mice

| Score | Behavioral Manifestation |

| 0 | No behavioral change |

| 1 | Immobility, mouth and facial movements |

| 2 | Head nodding, facial and forelimb clonus |

| 3 | Myoclonic jerks, rearing with forelimb clonus |

| 4 | Rearing and falling, generalized clonic seizures |

| 5 | Tonic-clonic seizures with loss of posture |

| 6 | Wild running and jumping followed by tonic-clonic seizures |

| 7 | Tonic hindlimb extension, often leading to death |

This scale is adapted from various sources for chemically-induced seizures.[4][5][6]

Table 2: Example Quantitative Data for DMCM-Induced Seizures (i.p. administration)

| DMCM Dose (mg/kg) | n | Latency to First Seizure (seconds, Mean ± SEM) | Maximum Seizure Score (Mean ± SEM) | Duration of Seizures (seconds, Mean ± SEM) |

| Vehicle | 10 | N/A | 0 ± 0 | N/A |

| 1.0 | 10 | 185 ± 25 | 2.5 ± 0.5 | 15 ± 3 |

| 2.0 | 10 | 95 ± 15 | 4.2 ± 0.4 | 45 ± 8 |

| 3.0 | 10 | 50 ± 8 | 5.8 ± 0.2 | 90 ± 12 |

Note: The data in this table is illustrative and should be replaced with actual experimental findings.

Experimental Workflow

The following diagram outlines the general workflow for a DMCM-induced seizure experiment.

Caption: General experimental workflow for DMCM-induced seizure studies in mice.

Conclusion

The this compound-induced seizure model in mice is a robust and valuable tool for epilepsy research and anticonvulsant drug development. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data. The information provided in these application notes offers a comprehensive guide for researchers to effectively implement this model in their studies. Careful consideration of the experimental design, including the choice of administration route, dose-response relationships, and objective seizure scoring, will ensure the generation of high-quality data to advance our understanding of seizure pathophysiology and the development of novel therapeutic interventions.

References

- 1. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 2. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 3. Role of the NMDA receptor complex in DMCM-induced seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PTZ-induced seizures in mice require a revised Racine scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioral Characterization and Scoring of Seizures in Rodents [ouci.dntb.gov.ua]

- 6. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]

Application Notes and Protocols for Preparing a Stable DMCM Hydrochloride Solution for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals